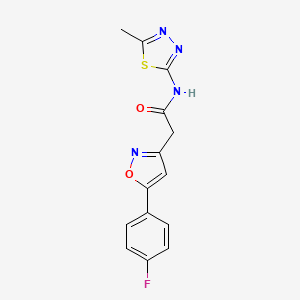

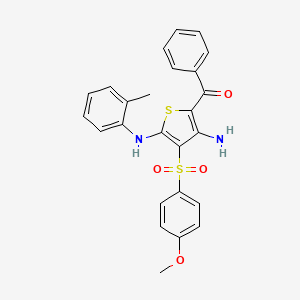

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest due to their potential biological activities. In the study presented in paper , a series of N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione-1-yl)-)acetamides were synthesized through the cyclocondensation of N'-substituted benzylidene-2-(3'-substituted phenyl-spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione-1-yl)acetohydrazides with thiolactic acid. This method represents a strategic approach to creating a diverse set of compounds that could be further evaluated for various biological activities.

Molecular Structure Analysis

The structural elucidation of the synthesized compounds is crucial for understanding their potential interactions with biological targets. In paper , the authors synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and performed structural elucidation using 1H-NMR, 13C-NMR, and LC-MS/MS spectral data, along with elemental analyses. These techniques provided detailed insights into the molecular structure of the compounds, which is essential for correlating structure with biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives typically include the formation of thiazolidine rings and the attachment of various substituents to the thiazole core. The reactions are designed to introduce specific functional groups that can enhance the biological activity of the compounds. In the case of the compounds synthesized in papers and , the reactions involved cyclocondensation and the reaction of chloroacetamide derivatives with mercapto derivatives, respectively. These reactions are key to producing compounds with potential anticancer properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, are important for their potential application as drugs. While the papers provided do not detail these properties explicitly, they can be inferred from the molecular structure and the types of chemical bonds present in the compounds. For instance, the presence of thiazole rings and acetamide groups in the compounds suggests certain polar characteristics, which could influence their solubility in biological fluids.

Biological Evaluation

The biological evaluation of synthesized compounds is a critical step in drug discovery. Paper reports on the anticancer activity of the synthesized 5-methyl-4-phenyl thiazole derivatives. The compounds were tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line to determine their selective cytotoxicity. One compound, in particular, showed high selectivity with an IC50 value of 23.30 ± 0.35 µM against A549 cells and >1000 µM against NIH/3T3 cells. Additionally, certain compounds exhibited significant apoptosis, although not as high as the standard drug, cisplatin. These findings highlight the potential of these thiazole derivatives as anticancer agents.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that derivatives related to the specified compound exhibit significant cytotoxic activities against various cancer cell lines. For instance, a study by Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities toward different cancer cell lines. The study found that certain derivatives presented powerful cytotoxic results against breast cancer, highlighting the potential of such compounds in anticancer therapy (Abu-Melha, 2021). Additionally, Evren et al. (2019) synthesized and studied N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity against various cell lines, demonstrating selective cytotoxicity and highlighting the therapeutic potential of these compounds (Evren et al., 2019).

Anti-inflammatory Applications

Compounds with a similar structural framework have shown significant anti-inflammatory activity. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which were assayed for anti-inflammatory activity, revealing that some derivatives exhibited significant anti-inflammatory effects (Sunder & Maleraju, 2013).

Antimicrobial Applications

Additionally, these compounds have been explored for their antimicrobial potential. Varshney et al. (2009) synthesized a series of compounds with the core structure incorporating isoxazoline and evaluated their in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria, finding that most synthesized compounds showed lower MIC values compared to linezolid against several bacterial strains, indicating potent antibacterial activity (Varshney et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O2S/c1-8-17-18-14(22-8)16-13(20)7-11-6-12(21-19-11)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRHDFIZIJUTRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide](/img/structure/B2502558.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2502567.png)

![Methyl 3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoate](/img/structure/B2502570.png)

![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)

![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)